molecular formula C11H11ClN4 B11799662 N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine CAS No. 1707394-14-6

N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

Cat. No.: B11799662
CAS No.: 1707394-14-6
M. Wt: 234.68 g/mol
InChI Key: FVSZHFURINIDFM-UHFFFAOYSA-N
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Description

N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with an allyl group, a chlorine atom, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction, often involving the use of a suitable catalyst.

    Allylation and Chlorination: The allyl group and chlorine atom are introduced through substitution reactions, using reagents such as allyl halides and chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Studied for its role in drug discovery and development.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.
  • Applied in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness:

  • The presence of the allyl group and the specific substitution pattern on the pyrimidine ring confer unique chemical and biological properties to this compound. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1707394-14-6

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

6-chloro-N-prop-2-enyl-5-pyrrol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c1-2-5-13-11-9(10(12)14-8-15-11)16-6-3-4-7-16/h2-4,6-8H,1,5H2,(H,13,14,15)

InChI Key

FVSZHFURINIDFM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NC=N1)Cl)N2C=CC=C2

Origin of Product

United States

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